molecular formula C10H13ClN2O B6210796 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine CAS No. 1598873-60-9

4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine

Cat. No.: B6210796
CAS No.: 1598873-60-9
M. Wt: 212.67 g/mol
InChI Key: ZHXMAQZJJFDXNR-UHFFFAOYSA-N
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Description

4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methoxycyclobutyl group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine involves several steps. One common synthetic route includes the reaction of 4-chloro-6-methylpyrimidine with 1-methoxycyclobutylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine can be compared with other similar compounds, such as:

Properties

CAS No.

1598873-60-9

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine

InChI

InChI=1S/C10H13ClN2O/c1-7-6-8(11)13-9(12-7)10(14-2)4-3-5-10/h6H,3-5H2,1-2H3

InChI Key

ZHXMAQZJJFDXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2(CCC2)OC)Cl

Purity

95

Origin of Product

United States

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